molecular formula C16H16N4O2S2 B11623368 2-(isopropylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(isopropylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11623368
M. Wt: 360.5 g/mol
InChI Key: PZEZREAXPPFVPG-FLIBITNWSA-N
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Description

This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyridine-pyrimidine core. The structure incorporates a thiazolidinone ring system at position 3 via a Z-configured methylidene bridge and an isopropylamino substituent at position 2.

Properties

Molecular Formula

C16H16N4O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

(5Z)-3-methyl-5-[[4-oxo-2-(propan-2-ylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H16N4O2S2/c1-9(2)17-13-10(8-11-15(22)19(3)16(23)24-11)14(21)20-7-5-4-6-12(20)18-13/h4-9,17H,1-3H3/b11-8-

InChI Key

PZEZREAXPPFVPG-FLIBITNWSA-N

Isomeric SMILES

CC(C)NC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C

Canonical SMILES

CC(C)NC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrido[1,2-a]pyrimidin-4-one derivatives with isopropylamine and thiazolidine-2,4-dione derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(isopropylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(isopropylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(isopropylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituents on the pyrimidinone core and thiazolidinone ring. Key comparisons include:

Compound Name/Structure Substituents at Position 2 (Pyrido[1,2-a]pyrimidin-4-one) Thiazolidinone Ring Modifications Key Structural Differences
Target Compound 2-(isopropylamino) 3-methyl, 4-oxo, 2-thioxo Reference compound
2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(3-phenylethyl-4-oxo-2-thioxo)methyl]-4H-pyrido... 2-(imidazolylpropylamino), 9-methyl 3-phenylethyl substituent Bulky aromatic group increases lipophilicity
3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]... 2-(4-methylbenzylamino), 7-methyl 3-isobutyl Enhanced steric hindrance; altered π-π stacking
2-(allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrid... 2-(allylamino), 9-methyl 3-isopropyl Allyl group introduces unsaturated bond for reactivity

Impact of Substituents :

  • Amino Groups: The isopropylamino group in the target compound balances lipophilicity and hydrogen-bonding capacity.
  • Thiazolidinone Modifications: 3-Methyl (target) vs. 3-phenylethyl () alters steric bulk, affecting binding to hydrophobic pockets. The 2-thioxo group stabilizes tautomeric forms, influencing redox activity .
Physicochemical Properties
Property Target Compound Analog Analog
Molecular Weight (g/mol) ~430 (estimated) ~495 (estimated) ~460 (estimated)
logP (Predicted) ~2.5 ~3.8 ~3.2
Solubility Moderate (polar aprotic solvents) Low (due to phenylethyl) Moderate (4-methylbenzyl)
  • The phenylethyl group in increases logP significantly, reducing aqueous solubility. The target compound’s isopropylamino group offers a balance between hydrophobicity and solubility .

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